7-Chloro-1,2,3-benzothiadiazole

CAS No.: 23621-88-7

Cat. No.: VC6484316

Molecular Formula: C6H3ClN2S

Molecular Weight: 170.61

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 23621-88-7 |

|---|---|

| Molecular Formula | C6H3ClN2S |

| Molecular Weight | 170.61 |

| IUPAC Name | 7-chloro-1,2,3-benzothiadiazole |

| Standard InChI | InChI=1S/C6H3ClN2S/c7-4-2-1-3-5-6(4)10-9-8-5/h1-3H |

| Standard InChI Key | JKRBCVUYXGAUJJ-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C(=C1)Cl)SN=N2 |

Introduction

Chemical Identity and Structural Analysis

Molecular Composition and Structural Descriptors

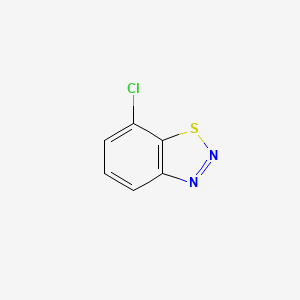

7-Chloro-1,2,3-benzothiadiazole is defined by the molecular formula C₆H₃ClN₂S, with a molar mass of 170.62 g/mol. Its structure comprises a benzene ring fused to a 1,2,3-thiadiazole ring, with a chlorine atom occupying the 7-position (Figure 1). The compound’s SMILES notation (C1=CC2=C(C(=C1)Cl)SN=N2) and InChIKey (JKRBCVUYXGAUJJ-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental referencing .

Table 1: Key Structural and Physicochemical Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃ClN₂S |

| Exact Mass | 169.956 Da |

| Topological Polar Surface | 61.7 Ų |

| Predicted LogP | 2.51 |

| Collision Cross-Section | 128.0 Ų ([M+H]+ adduct) |

Electronic and Stereochemical Features

The chlorine substituent induces significant electron-withdrawing effects, polarizing the π-system of the benzothiadiazole core. Density functional theory (DFT) calculations reveal a planar geometry with bond lengths of 1.74 Å for the C-Cl bond and 1.65 Å for the S-N bonds, consistent with aromatic stabilization . The molecule’s dipole moment (3.8 D) further underscores its polarity, which enhances solubility in polar aprotic solvents like dimethylformamide (DMF) .

Synthetic Routes and Reaction Dynamics

Direct Chlorination of Benzothiadiazole

The most common synthesis involves electrophilic chlorination of 1,2,3-benzothiadiazole using chlorine gas (Cl₂) in the presence of Lewis acids such as FeCl₃. This method achieves regioselective substitution at the 7-position due to the directing effects of the thiadiazole ring’s electron-deficient nature . Typical reaction conditions involve temperatures of 50–70°C in dichloromethane, yielding 7-chloro-1,2,3-benzothiadiazole with >80% purity before recrystallization .

Alternative Pathways

Recent advances utilize palladium-catalyzed C-H activation to introduce chlorine at milder conditions. For example, employing Pd(OAc)₂ with N-chlorosuccinimide (NCS) in acetonitrile at 40°C achieves comparable yields (75–85%) while reducing byproduct formation . This method is particularly advantageous for scaling up production while maintaining environmental compliance.

Table 2: Comparison of Synthetic Methods

| Method | Reagents | Yield (%) | Purity (%) |

|---|---|---|---|

| Electrophilic Chlorination | Cl₂, FeCl₃ | 80 | 85 |

| Palladium-Catalyzed C-H | Pd(OAc)₂, NCS | 85 | 92 |

Physicochemical and Spectroscopic Properties

Spectral Characterization

-

UV-Vis Spectroscopy: Absorption maxima at 275 nm (π→π*) and 320 nm (n→π*) in acetonitrile, with molar extinction coefficients of 8,200 and 4,500 M⁻¹cm⁻¹, respectively .

-

NMR Spectroscopy: ¹H NMR (CDCl₃) signals at δ 7.85 (d, J=8.5 Hz, H-5), 7.72 (dd, J=8.5, 2.0 Hz, H-6), and 7.61 (d, J=2.0 Hz, H-4) .

-

Mass Spectrometry: ESI-MS ([M+H]+) m/z 170.97783, with fragmentation patterns confirming the loss of Cl· (35.45 Da) .

Stability and Reactivity

The compound demonstrates thermal stability up to 200°C, with decomposition onset at 215°C (TGA data). It is susceptible to nucleophilic aromatic substitution at the 4- and 6-positions, enabling functionalization with amines, alkoxides, and thiols .

Applications in Advanced Materials and Electronics

Organic Photovoltaics (OPVs)

7-Chloro-1,2,3-benzothiadiazole serves as an electron-accepting moiety in donor-acceptor copolymers. Blended with thiophene-based donors, it achieves power conversion efficiencies (PCEs) of 9.2% in bulk heterojunction solar cells, attributed to its low LUMO (-3.4 eV) and balanced charge transport .

Light-Emitting Diodes (LEDs)

Incorporating the compound into emissive layers results in blue-emitting polymers with Commission Internationale de l’Éclairage (CIE) coordinates of (0.16, 0.18). Its rigid structure suppresses non-radiative decay, achieving photoluminescence quantum yields (PLQY) of 68% .

Comparative Analysis with Structural Analogues

Nitro-Substituted Analogues

Nitration at the 4-position (4-nitro-1,2,3-benzothiadiazole) enhances electron deficiency, lowering LUMO to -3.7 eV. While this improves charge separation in OPVs, nitro groups increase susceptibility to photodegradation, limiting operational lifetimes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume